molecular formula C9H9FN2 B039292 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole CAS No. 120720-70-9

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B039292
CAS No.: 120720-70-9
M. Wt: 164.18 g/mol
InChI Key: JIOLYHJCHOXTCC-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazoles are privileged scaffolds present in many biologically active molecules, including pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with fluoroiodomethane in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at room temperature. The reaction mixture is stirred overnight, yielding the desired product .

Industrial production methods for fluorinated benzimidazoles often involve multi-step processes, including the preparation of intermediate compounds followed by fluorination reactions. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

    Cyclization Reactions: The benzimidazole core can participate in cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., K₂CO₃), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The benzimidazole core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(fluoromethyl)-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOLYHJCHOXTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612015
Record name 1-(Fluoromethyl)-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120720-70-9
Record name 1-(Fluoromethyl)-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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